N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a dioxidotetrahydrothiophene ring, a fluorophenyl group, and a furan ring, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the fluorophenyl and furan groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its biological activity has been explored for potential therapeutic applications, including as a modulator of specific biological pathways.
Medicine: Research has investigated its potential as a drug candidate for treating various diseases, particularly those involving ion channels and receptors.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an activator or inhibitor of certain ion channels or receptors, modulating their activity and influencing cellular processes. The pathways involved can include signal transduction cascades, enzyme activation or inhibition, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of dioxidotetrahydrothiophene, fluorophenyl, and furan rings. Examples include:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-fluorophenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity
Properties
Molecular Formula |
C21H26FNO4S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-ethyl-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]butanamide |
InChI |
InChI=1S/C21H26FNO4S/c1-3-15(4-2)21(24)23(18-11-12-28(25,26)14-18)13-19-9-10-20(27-19)16-5-7-17(22)8-6-16/h5-10,15,18H,3-4,11-14H2,1-2H3 |
InChI Key |
RFPPOFXLOVOORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.